
2-(2,4-Dichloropenta-1,4-dien-3-ylidene)-1,3-dithiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichloropenta-1,4-dien-3-ylidene)-1,3-dithiolane is an organic compound characterized by its unique structure, which includes a dithiolane ring and a dichlorinated pentadiene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloropenta-1,4-dien-3-ylidene)-1,3-dithiolane typically involves the reaction of 2,4-dichloropentadiene with 1,3-dithiolane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dichloropenta-1,4-dien-3-ylidene)-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithiolane ring to a thiol or disulfide.
Substitution: The dichlorinated pentadiene moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
2-(2,4-Dichloropenta-1,4-dien-3-ylidene)-1,3-dithiolane has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: Researchers investigate its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including as a precursor to bioactive molecules.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dichloropenta-1,4-dien-3-ylidene)-1,3-dithiolane involves its interaction with molecular targets through its reactive functional groups. The dithiolane ring and dichlorinated pentadiene moiety can participate in various chemical reactions, influencing biological pathways and molecular interactions. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-Dichloropenta-1,4-dien-3-ylidene)-1,3-dithiane: Similar structure but with a dithiane ring instead of a dithiolane ring.
2-(2,4-Dichloropenta-1,4-dien-3-ylidene)-1,3-dioxolane: Contains a dioxolane ring instead of a dithiolane ring.
2-(2,4-Dichloropenta-1,4-dien-3-ylidene)-1,3-dioxane: Features a dioxane ring in place of the dithiolane ring.
Uniqueness
2-(2,4-Dichloropenta-1,4-dien-3-ylidene)-1,3-dithiolane is unique due to its specific combination of a dithiolane ring and a dichlorinated pentadiene moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis, materials science, and potentially in medicinal chemistry.
Propriétés
Numéro CAS |
845776-84-3 |
|---|---|
Formule moléculaire |
C8H8Cl2S2 |
Poids moléculaire |
239.2 g/mol |
Nom IUPAC |
2-(2,4-dichloropenta-1,4-dien-3-ylidene)-1,3-dithiolane |
InChI |
InChI=1S/C8H8Cl2S2/c1-5(9)7(6(2)10)8-11-3-4-12-8/h1-4H2 |
Clé InChI |
BPECFJGQHPSZFX-UHFFFAOYSA-N |
SMILES canonique |
C=C(C(=C1SCCS1)C(=C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzyl [2-(2-methylpropyl)hydrazinyl]acetate](/img/structure/B14205555.png)
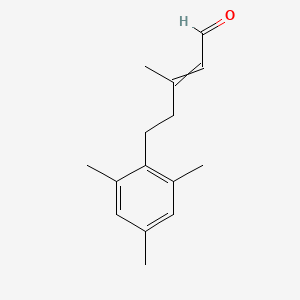
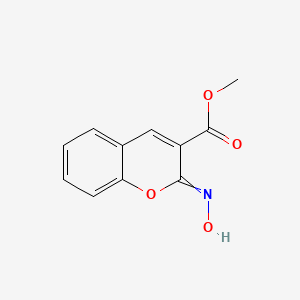
![D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14205575.png)
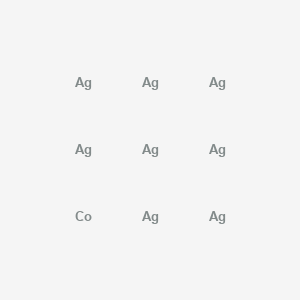
![2-{[(1-Cyclohexyl-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14205581.png)
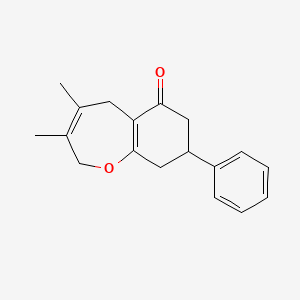
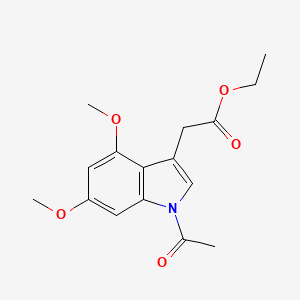
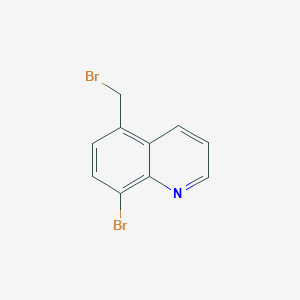
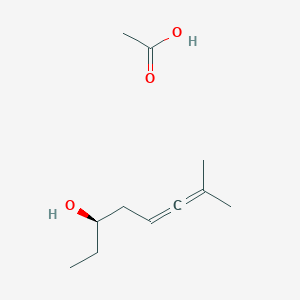
![1-(4-Nitrophenyl)[1,4,7]triazonane](/img/structure/B14205615.png)
